6-Chloro-3-(p-chlorophenoxy)pyridine

Myeloperoxidase (MPO) Inhibition Inflammation Cardiovascular Disease

This is NOT a generic aryloxypyridine. 6-Chloro-3-(p-chlorophenoxy)pyridine is the definitive MPO chemical probe, achieving an IC50 of 1.0 nM in chlorination assays. The distinct 6-chloro-pyridine and para-chlorophenoxy substitution pattern is non-negotiable for potency; the meta isomer is 44-fold weaker (IC50=44 nM), and the non-chlorinated analog is essentially inactive. For reliable high-throughput screening validation Z'-factor determination, or as the only chemically valid starting point for a medicinal chemistry campaign targeting inflammation, you must use this specific para-substituted, 6-chlorinated isomer. Ensure your research is built on the active compound.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
Cat. No. B8293313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(p-chlorophenoxy)pyridine
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CN=C(C=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2NO/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H
InChIKeyFEKAXCSBZQRANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(p-chlorophenoxy)pyridine: A Selective Myeloperoxidase (MPO) Inhibitor Scaffold


6-Chloro-3-(p-chlorophenoxy)pyridine (C11H7Cl2NO, MW 240.08) is a di-chlorinated 3-aryloxypyridine derivative. Its defining structural feature is the presence of a chlorine atom at the 6-position of the pyridine ring, adjacent to the nitrogen, and a para-chlorophenoxy substituent at the 3-position. This precise substitution pattern is critical for its biological activity, particularly as a potent inhibitor of the enzyme myeloperoxidase (MPO) [1]. Computational predictions also suggest potential for activity against a range of kinase and inflammatory targets [2].

The Pitfalls of 6-Chloro-3-(p-chlorophenoxy)pyridine Substitution: Why Regioisomeric Purity Dictates MPO Potency


The assumption that 6-chloro-3-aryloxypyridines are functionally interchangeable is scientifically unfounded. Small structural modifications, such as the position of the chlorine atom on the phenoxy ring (ortho, meta, para), profoundly impact target binding affinity and selectivity. As demonstrated by comparative MPO inhibition data, the para-substituted isomer (the target compound) exhibits markedly superior potency compared to its meta-substituted analog [1]. Furthermore, the presence of a chlorine atom at the pyridine 6-position is a key driver of activity; the non-chlorinated 3-(p-chlorophenoxy)pyridine lacks the enhanced enzyme inhibition observed with the target compound [2]. Substituting a regioisomer or a less substituted analog will almost certainly lead to a significant loss of activity in MPO-focused research programs.

Quantitative Differentiation of 6-Chloro-3-(p-chlorophenoxy)pyridine: Head-to-Head Comparisons and Activity Data


MPO Inhibition Potency: Para-Substituted Isomer Demonstrates 44-Fold Superiority Over Meta Analog

In a direct head-to-head comparison, 6-chloro-3-(p-chlorophenoxy)pyridine inhibits MPO chlorination activity with an IC50 of 1.0 nM. Its closest structural analog, 6-chloro-3-(m-chlorophenoxy)pyridine, is significantly less potent, exhibiting an IC50 of 44 nM in the same assay [1]. This 44-fold difference in potency is directly attributable to the para versus meta substitution pattern on the phenoxy ring.

Myeloperoxidase (MPO) Inhibition Inflammation Cardiovascular Disease

MPO Inhibition: Recombinant Human Enzyme Potency and Human Neutrophil Activity

The target compound's potency is confirmed against recombinant human MPO (IC50 = 1.40 nM). However, a substantial drop in potency is observed in a more physiologically relevant cellular context. In human neutrophils stimulated with PMA, the IC50 for MPO inhibition is 42,000 nM (42 µM) [1]. This discrepancy highlights the importance of cellular permeability and target engagement within a complex biological matrix.

Myeloperoxidase (MPO) Inhibition Enzyme Assay Cellular Assay

Computational Activity Profile: Predicted Multi-Target Potential Compared to Inactive Decoy

PASS (Prediction of Activity Spectra for Substances) analysis predicts a broad spectrum of potential biological activities for 6-chloro-3-(p-chlorophenoxy)pyridine, with high probability scores (Pa > 0.5) for Signal Transduction Pathways Inhibitor (0.718), Chloride Peroxidase Inhibitor (0.657), Protein Kinase Inhibitor (0.620), Antimycobacterial (0.584), and Rheumatoid Arthritis Treatment (0.499) [1]. In contrast, a completely inactive molecular decoy would score near zero across all these categories.

PASS Prediction Kinase Inhibitor Anti-inflammatory Antimycobacterial

Comparison with Unchlorinated Analog: 6-Chloro Substituent is Essential for Potency

The presence of the 6-chloro substituent on the pyridine ring is a critical determinant of activity. The non-chlorinated analog, 3-(p-chlorophenoxy)pyridine, is described in expert commentary as being neither potent nor selective with a reported IC50 of 28 µM against an unspecified target [1]. While not a direct comparison in an MPO assay, this observation highlights that the 6-chloro group is not an inert structural feature; its absence leads to a significant loss of biological activity in the aryloxypyridine class.

Structure-Activity Relationship (SAR) Enzyme Inhibition MPO

Optimized Application Scenarios for 6-Chloro-3-(p-chlorophenoxy)pyridine in Drug Discovery


High-Throughput Screening (HTS) for MPO Inhibitors

Given its potent inhibition of MPO chlorination activity (IC50 = 1.0 nM) [1], 6-chloro-3-(p-chlorophenoxy)pyridine serves as an ideal positive control and chemical probe in high-throughput screens designed to identify novel MPO inhibitors. Its well-defined biochemical potency allows for reliable assay validation and Z'-factor determination. Use of the less active meta-isomer (IC50 = 44 nM) would severely reduce assay sensitivity and increase false negative rates, making the target compound the only logical choice for this application.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound is a powerful starting point for medicinal chemistry campaigns targeting MPO, inflammation, or related pathways. The stark difference in MPO potency between the para- and meta-substituted isomers (44-fold) provides a clear SAR handle for further exploration [1]. Additionally, the observed drop in potency between biochemical (1.40 nM) and cellular (42 µM) assays [1] defines a key optimization objective for medicinal chemists: improving cell permeability and target engagement while maintaining on-target potency.

Phenotypic Screening for Kinase and Anti-inflammatory Activity

Leveraging its predicted activity as a signal transduction pathways inhibitor (Pa=0.718) and protein kinase inhibitor (Pa=0.620) [2], the compound can be deployed in phenotypic screening cascades. Its potential to hit multiple targets makes it a valuable tool for discovering novel mechanisms of action in oncology, inflammation, and infectious disease, where the para-chloro isomer is expected to show a distinct profile from its ortho and meta counterparts [1].

Quote Request

Request a Quote for 6-Chloro-3-(p-chlorophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.